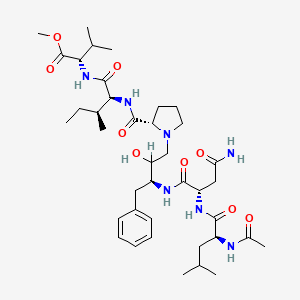
Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe is a synthetic peptide with a complex structure It is composed of several amino acids and a unique modification, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds and the incorporation of the unique modification. The general synthetic route includes:
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids.
Deprotection and Coupling: Each amino acid is protected by a specific group to prevent unwanted reactions. After the addition of each amino acid, the protecting group is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Incorporation of the Unique Modification: The phenylalanine residue is modified with a hydroxyethylamine (HEA) group. This step requires specific reagents and conditions to ensure the correct attachment of the HEA group.
Cleavage from the Resin and Purification: After the complete assembly of the peptide, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. Quality control measures, such as mass spectrometry and analytical HPLC, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a model peptide to study enzyme interactions, particularly proteases and peptidases.
Biochemical Research: It serves as a substrate for investigating peptide modifications and interactions with other biomolecules.
Drug Development: The unique modification of the peptide makes it a candidate for developing novel therapeutic agents, particularly in targeting specific enzymes or receptors.
Industrial Applications: The peptide can be used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamine (HEA) group plays a crucial role in these interactions, potentially inhibiting or modulating the activity of target enzymes. The peptide’s structure allows it to fit into the active site of enzymes, leading to competitive inhibition or other regulatory effects.
Comparison with Similar Compounds
Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe: can be compared with other similar peptides, such as:
Ac-Leu-Asn-(Phe-Pro)-Ile-Val-OMe: Lacks the hydroxyethylamine (HEA) modification, making it less effective in certain biochemical interactions.
Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-NH₂: Similar structure but with an amide group at the C-terminus instead of a methyl ester, which can affect its stability and interactions.
Ac-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OH: The hydroxyl group at the C-terminus can influence the peptide’s solubility and reactivity.
The uniqueness of This compound lies in its specific modification and the resulting biochemical properties, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
137328-44-0 |
|---|---|
Molecular Formula |
C39H63N7O9 |
Molecular Weight |
774.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C39H63N7O9/c1-9-24(6)34(38(53)44-33(23(4)5)39(54)55-8)45-37(52)30-16-13-17-46(30)21-31(48)27(19-26-14-11-10-12-15-26)42-36(51)29(20-32(40)49)43-35(50)28(18-22(2)3)41-25(7)47/h10-12,14-15,22-24,27-31,33-34,48H,9,13,16-21H2,1-8H3,(H2,40,49)(H,41,47)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t24-,27-,28-,29-,30-,31?,33-,34-/m0/s1 |
InChI Key |
XXYFRPDUPYAGTR-ZZMNPQIZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















